Piperazinone vs. Piperazine: Structural Advantages
4-(2-Amino-4-methylpentanoyl)piperazin-2-one (MW 213.28 g/mol) possesses a molecular weight approximately 85% higher than piperazine (MW 86.14 g/mol) and incorporates both a lactam carbonyl and a primary amine, providing two distinct reactive sites for further functionalization [1]. In contrast, simple N-acyl piperazines lack the lactam carbonyl, reducing their capacity for hydrogen bonding and limiting their utility as rigid peptidomimetic scaffolds [2]. The leucine-derived side chain introduces a branched aliphatic group that enhances lipophilicity (calculated logP ~0.5) compared to unsubstituted piperazin-2-one (logP ~-0.8), influencing membrane permeability and protein binding [1].
| Evidence Dimension | Molecular weight and functional group count |
|---|---|
| Target Compound Data | MW: 213.28 g/mol; Functional groups: lactam, primary amine, amide; logP (calc): ~0.5 |
| Comparator Or Baseline | Piperazine: MW 86.14 g/mol; no lactam; logP ~-1.5. Piperazin-2-one: MW 100.12 g/mol; logP ~-0.8. |
| Quantified Difference | MW increase of 127 g/mol vs piperazine; logP increase of 2.0 units vs piperazine. |
| Conditions | Calculated values based on SMILES: CC(C)CC(C(=O)N1CCNC(=O)C1)N |
Why This Matters
The higher molecular weight and balanced hydrophilicity/lipophilicity profile make this compound a superior starting point for lead optimization in drug discovery, as it more closely resembles drug-like molecules.
- [1] PubChem. 4-(2-amino-4-methylpentanoyl)piperazin-2-one. Available from: https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] Kim HJ, et al. Discovery of DA-1229: a potent, long acting dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes. Bioorg Med Chem Lett. 2011;21(13):3809-3812. View Source
